molecular formula C12H16O7 B10822119 Arbutin-d4

Arbutin-d4

Cat. No.: B10822119
M. Wt: 276.28 g/mol
InChI Key: BJRNKVDFDLYUGJ-LNJODBDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arbutin-d4 is a deuterium-labeled derivative of arbutin, a naturally occurring hydroquinone glucoside. Arbutin is found in the leaves of various plants, including bearberry (Arctostaphylos uva-ursi). It is widely recognized for its antioxidant, anti-inflammatory, and anti-tumor properties. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of arbutin due to the presence of deuterium atoms, which serve as tracers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of arbutin-d4 involves the incorporation of deuterium atoms into the arbutin molecule. One common method is the chemical synthesis from acetobromglucose and hydroquinone, where deuterium-labeled reagents are used to introduce deuterium atoms into the final product .

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation and biotransformation processes. For example, the biosynthetic pathway of arbutin has been established in Escherichia coli by introducing specific genes encoding enzymes such as 4-hydroxybenzoate 1-hydroxylase and glucosyltransferase . These methods are optimized to achieve high yields and purity of this compound.

Chemical Reactions Analysis

Types of Reactions

Arbutin-d4 undergoes various chemical reactions, including:

    Oxidation: Arbutin can be oxidized to form hydroquinone, which is a key intermediate in many chemical processes.

    Reduction: Reduction reactions can convert arbutin back to its parent hydroquinone form.

    Substitution: Arbutin can undergo substitution reactions where the glucoside moiety is replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various acids and bases can catalyze substitution reactions.

Major Products Formed

    Oxidation: Hydroquinone

    Reduction: Hydroquinone

    Substitution: Various arbutin derivatives depending on the substituents introduced.

Scientific Research Applications

Arbutin-d4 is extensively used in scientific research due to its labeled deuterium atoms, which allow for precise tracking in metabolic studies. Some key applications include:

Comparison with Similar Compounds

Arbutin-d4 is often compared with other similar compounds, such as:

    α-Arbutin: An isomer of arbutin with similar skin-lightening properties but different biological activities.

    Hydroquinone: The parent compound of arbutin, known for its potent skin-lightening effects but with higher cytotoxicity.

    Deoxyarbutin: A synthetic derivative with enhanced stability and skin-lightening efficacy.

This compound is unique due to its deuterium labeling, which allows for detailed metabolic studies and tracking in various research applications .

Properties

Molecular Formula

C12H16O7

Molecular Weight

276.28 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)oxane-3,4,5-triol

InChI

InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-3-1-6(14)2-4-7/h1-4,8-17H,5H2/t8-,9-,10+,11-,12-/m1/s1/i1D,2D,3D,4D

InChI Key

BJRNKVDFDLYUGJ-LNJODBDSSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1O)[2H])[2H])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[2H]

Canonical SMILES

C1=CC(=CC=C1O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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